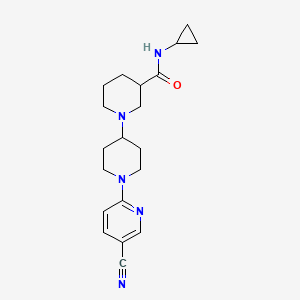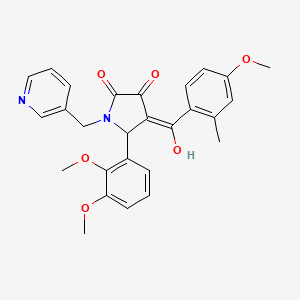
1'-(5-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(5-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound 1" and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of compound 1 is not fully understood, but it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in memory and learning, and its dysfunction has been implicated in various neurological disorders. By acting as an antagonist at the NMDA receptor, compound 1 may help restore normal function and improve cognitive performance.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that compound 1 can inhibit the activity of the NMDA receptor, which may contribute to its effects on memory and learning. In vivo studies have shown that compound 1 can improve cognitive performance in animal models of cognitive impairment. Additionally, compound 1 has been shown to have analgesic effects and may have potential as a painkiller.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of compound 1 is that it is relatively easy to synthesize in large quantities, making it readily available for use in laboratory experiments. However, one limitation of compound 1 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, compound 1 has not yet been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet known.
Direcciones Futuras
For research on compound 1 include further elucidating its mechanism of action, optimizing its pharmacological properties, and determining its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of compound 1 involves a series of chemical reactions that start with the reaction of 2-chloronicotinic acid with ethyl cyanoacetate. The reaction product is then treated with cyclopropylamine to form the intermediate product, which is further reacted with piperidine to form the final product, compound 1. This synthesis method has been optimized to achieve high yields of pure compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, compound 1 has been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders. In pharmacology, compound 1 has been studied for its potential use as a painkiller and as an antipsychotic agent. In medicinal chemistry, compound 1 has been studied for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c21-12-15-3-6-19(22-13-15)24-10-7-18(8-11-24)25-9-1-2-16(14-25)20(26)23-17-4-5-17/h3,6,13,16-18H,1-2,4-5,7-11,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKJHVSSJTEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-cyanopyridin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(2,4-difluorobenzyl)-1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5402885.png)
![N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5402899.png)
![6-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402900.png)
![N-(2-ethoxy-3-methoxybenzyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402904.png)


![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)
![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)
![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(2,2-dimethylpropanoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5402968.png)

![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)